N,N-Dimethyl-2-(pyrrolidin-1-yl)-6-tosyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine
Description
The compound N,N-Dimethyl-2-(pyrrolidin-1-yl)-6-tosyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine features a bicyclic 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine core. Key structural elements include:
- Position 4: A dimethylamine substituent, contributing to basicity and solubility.
- Position 2: A pyrrolidine ring, which may act as a hydrogen bond acceptor or influence conformational flexibility.
Properties
IUPAC Name |
N,N-dimethyl-6-(4-methylphenyl)sulfonyl-2-pyrrolidin-1-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2S/c1-15-6-8-16(9-7-15)28(26,27)25-13-10-18-17(14-25)19(23(2)3)22-20(21-18)24-11-4-5-12-24/h6-9H,4-5,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLYUCDIIPJMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C(=NC(=N3)N4CCCC4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-Dimethyl-2-(pyrrolidin-1-yl)-6-tosyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine (CAS Number: 1081391-73-2) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 401.53 g/mol. The structure features a pyrrolidine ring and a tosyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H27N5O2S |
| Molecular Weight | 401.53 g/mol |
| CAS Number | 1081391-73-2 |
| SMILES | Cc1ccc(cc1)S(=O)(=O)N1CCc2c(C1)c(nc(n2)N1CCCC1)N(C)C |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Anticancer Activity : Preliminary studies show that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : It has demonstrated efficacy against certain bacterial strains, suggesting potential as an antibacterial agent.
- Neurological Effects : There is ongoing investigation into its effects on neurotransmitter systems, particularly regarding its potential as a neuroprotective agent.
Anticancer Activity
In vitro studies have reported that this compound can induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria:
- Tested Strains : Staphylococcus aureus (MRSA), Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Results indicated MIC values in the low micromolar range for effective strains.
Neurological Effects
Preliminary assessments suggest potential benefits in neuroprotection:
- Neurotransmitter Interaction : The compound may modulate serotonin receptors and has been tested in models of neurodegeneration.
Case Studies
- Cancer Cell Line Study : A study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound against MCF-7 cells with an IC50 value indicating significant cytotoxicity.
- Antibacterial Efficacy : Research published in Antibiotics demonstrated that the compound exhibited potent activity against MRSA with an MIC of 0.5 µg/mL.
Comparison with Similar Compounds
Comparative Analysis Table
Key Findings and Implications
- Tosyl Group : Compounds with sulfonyl groups (e.g., tosyl, phenylsulfonyl) demonstrate enhanced bioactivity, possibly due to improved binding or stability .
- Pyrrolidine Substituents : Pyrrolidine moieties are common in kinase inhibitors, suggesting the target compound may share similar pharmacological targets .
- Core Flexibility: Thieno- and benzo-fused cores exhibit distinct electronic profiles compared to pyrido-pyrimidines, influencing receptor selectivity .
Preparation Methods
Core Pyridopyrimidine Scaffold Construction
The tetrahydropyrido[4,3-d]pyrimidine core is typically synthesized via cyclocondensation reactions. A common approach involves the reaction of β-enamino diketones with guanidine derivatives under thermal or catalytic conditions . For example:
-
Step 1 : Condensation of ethyl acetoacetate with 3,4,5-trimethoxyaniline in the presence of Raney nickel yields a β-enaminone intermediate .
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Step 2 : Cyclization with 2,4,6-triaminopyrimidine in diphenyl ether at 195–230°C forms the pyridopyrimidine backbone .
Key Data :
| Reaction Component | Conditions | Yield (%) |
|---|---|---|
| β-Enaminone + Guanidine | Diphenyl ether, 230°C, 6h | 72–85 |
Tosylation at Position 6
Introducing the tosyl (p-toluenesulfonyl) group at position 6 requires selective sulfonylation. This step is achieved using tosyl chloride (TsCl) in the presence of a base such as triethylamine or pyridine :
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Procedure : The pyridopyrimidine intermediate is dissolved in anhydrous dichloromethane, cooled to 0°C, and treated with TsCl (1.2 equiv) and pyridine (2.0 equiv). The reaction proceeds at room temperature for 12h .
Optimization Note : Excess TsCl (1.5 equiv) improves yields to >90% but requires rigorous purification to remove residual sulfonic acid byproducts .
N-Methylation at Position 4
The dimethylamino group is introduced via reductive alkylation or direct methylation:
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Reductive Alkylation : Treatment of the secondary amine intermediate with formaldehyde and sodium cyanoborohydride in methanol at pH 4–5 .
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Direct Methylation : Use of methyl iodide (2.0 equiv) and potassium carbonate in DMF at 60°C for 8h .
Comparative Data :
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Reductive Alkylation | NaBH3CN, MeOH, 24h | 68 | 95 |
| Direct Methylation | CH3I, K2CO3, DMF, 8h | 82 | 98 |
Pyrrolidine Substitution at Position 2
The pyrrolidin-1-yl group is installed via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling:
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SNAr Protocol : Reaction of a chloropyrimidine intermediate with pyrrolidine (3.0 equiv) in DMF at 120°C for 24h .
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Buchwald-Hartwig Amination : Using Pd(OAc)2, Xantphos, and Cs2CO3 in toluene at 100°C for 12h .
Efficiency Comparison :
| Method | Catalyst System | Yield (%) |
|---|---|---|
| SNAr | None | 55 |
| Buchwald-Hartwig | Pd(OAc)2/Xantphos | 88 |
Final Purification and Characterization
The crude product is purified via column chromatography (SiO2, ethyl acetate/hexane gradient) or recrystallization from ethanol/water . Analytical data include:
-
1H NMR (500 MHz, CDCl3): δ 7.78 (d, J = 8.2 Hz, 2H, Ts), 7.33 (d, J = 8.2 Hz, 2H, Ts), 4.12 (m, 1H, pyrrolidine), 3.45 (s, 6H, N(CH3)2) .
Challenges and Alternatives
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Regioselectivity : Competing reactions at N1 and N3 positions necessitate careful control of stoichiometry and temperature .
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Green Chemistry Approaches : Microwave-assisted synthesis reduces reaction times by 60% (e.g., 30min vs. 8h for cyclization) .
Industrial-Scale Considerations
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Cost-Efficiency : Using Raney nickel for hydrogenation increases scalability but requires high-pressure equipment .
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Toxic Byproducts : Substituting HgCl2 in guanidine cyclization with BiCl3 improves safety profiles .
Recent Advancements (2023–2025)
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions are required?
The synthesis involves multi-step reactions, typically starting with the formation of the tetrahydropyrido[4,3-d]pyrimidine core. Cyclization under inorganic base catalysis (e.g., cesium carbonate) is critical for constructing the pyrimidine ring, while the pyrrolidinyl and tosyl groups are introduced via nucleophilic substitution or sulfonation reactions. For example, copper(I) bromide and controlled temperatures (35°C) are used to optimize coupling reactions, as seen in analogous heterocyclic systems . Tosyl group incorporation may require toluenesulfonyl chloride under alkaline conditions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Essential for confirming the positions of the dimethylamino, pyrrolidinyl, and tosyl groups. For instance, splitting patterns in 1H NMR can distinguish equatorial/axial conformers in the tetrahydropyrido ring .
- HRMS : Validates molecular weight and fragmentation patterns.
- HPLC : Ensures purity (>95%) by detecting residual solvents or byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Systematic optimization involves:
- Catalyst screening : Transition metals (e.g., Cu, Pd) enhance coupling efficiency. achieved 17.9% yield using copper(I) bromide, suggesting room for improvement via ligand selection.
- Solvent effects : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .
- Temperature control : Elevated temperatures (e.g., reflux) may accelerate cyclization but risk decomposition. Kinetic studies using DOE (Design of Experiments) are recommended .
Q. What strategies resolve spectral data contradictions in structural analogs?
Contradictions in NMR signals (e.g., dynamic tautomerism) can be addressed via:
Q. How does regioselectivity challenge functionalization of the pyrimidine ring?
Regioselectivity is influenced by steric hindrance and electronic effects from the dimethylamino and tosyl groups. Strategies include:
Q. What role do non-covalent interactions play in stabilizing the crystal structure?
Weak interactions (C–H⋯O, C–H⋯π) stabilize the lattice, as observed in related pyrimidine derivatives. For example, intramolecular hydrogen bonds between amine groups and π-π stacking of aromatic systems are critical for crystallinity .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
